(5-(4-Fluorophenyl)pyridin-3-yl)methanamine is an organic compound characterized by the presence of a pyridine ring substituted with a fluorophenyl group and a methanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological disorders and other therapeutic areas.
The compound can be synthesized from commercially available starting materials, including 4-fluorobenzaldehyde and 3-pyridinecarboxaldehyde, through a series of chemical reactions involving condensation and reduction processes.
This compound belongs to the class of aromatic amines and is categorized as a substituted pyridine derivative. Its unique structure imparts specific electronic properties that are valuable in various chemical applications.
The synthesis of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhance yields, and ensure the purity of the final product. The choice of catalysts and solvents is critical in achieving high efficiency during synthesis.
The molecular structure of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine can be represented as follows:
The compound features a pyridine ring with a fluorinated phenyl group at the 5-position and a methanamine group attached to the nitrogen atom of the pyridine ring.
The structure exhibits specific geometric configurations that influence its reactivity and interaction with biological targets. The presence of the fluorine atom enhances lipophilicity, which can affect membrane permeability in biological systems.
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine can undergo several chemical transformations:
Common reagents for these reactions include sodium methoxide for nucleophilic substitutions and various oxidizing agents depending on the desired product outcome.
The mechanism of action for (5-(4-Fluorophenyl)pyridin-3-yl)methanamine primarily revolves around its interaction with biological targets such as receptors or enzymes involved in neurological pathways. The specific binding affinity and inhibition potency may vary based on structural modifications made during synthesis.
Data from structure-activity relationship studies indicate that variations in substituents can significantly influence the compound's efficacy against certain biological targets, particularly in the context of drug design aimed at treating neurological disorders .
Relevant data indicates that proper storage conditions below 30 °C are recommended to maintain compound integrity .
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine has several scientific applications:
(5-(4-Fluorophenyl)pyridin-3-yl)methanamine, a fluorinated aromatic compound with significant pharmaceutical potential, is systematically named according to IUPAC conventions as 1-(5-(4-fluorophenyl)pyridin-3-yl)methanamine. This secondary amine features a pyridine ring substituted at the 3-position with an aminomethyl group (–CH₂NH₂) and at the 5-position with a 4-fluorophenyl moiety. The molecular formula is C₁₂H₁₁FN₂, with a molecular weight of 202.23 g/mol [1]. The compound is characterized by a stable planar biphenyl system where the pyridine and fluorinated benzene rings may adopt a non-coplanar conformation due to steric interactions between ortho-hydrogens, creating a dihedral angle that influences molecular recognition properties [1] [9].
Table 1: Key Chemical Identifiers of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine
Property | Value |
---|---|
Systematic Name | 1-(5-(4-Fluorophenyl)pyridin-3-yl)methanamine |
Molecular Formula | C₁₂H₁₁FN₂ |
Molecular Weight | 202.23 g/mol |
Canonical SMILES | C1=CC(=CC=C1F)C2=CN=CC(=C2)CN |
InChI Key | PZMFBSOVJATATC-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 3 (pyridine N, amine N, F) |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 38.9 Ų |
The presence of both hydrogen bond acceptor (pyridine nitrogen, fluorine) and donor (primary amine) functionalities enables diverse intermolecular interactions critical for biological activity. The fluorine atom, with its strong electronegativity, creates a permanent dipole moment while also influencing the electron distribution across the conjugated system through resonance and inductive effects [1] [10]. This electron-withdrawing character slightly acidifies the benzylic protons and enhances the hydrogen-bonding capability of the primary amine, making it an effective pharmacophore in drug design. The compound typically exists as a free base but may form acid addition salts to enhance solubility [7].
The synthetic exploration of fluorinated pyridylmethanamines emerged prominently in the early 2000s, coinciding with advances in cross-coupling methodologies that enabled efficient construction of biaryl systems. Specifically, the Suzuki-Miyaura coupling using fluorophenylboronic acids and halogenated pyridine precursors became the cornerstone for synthesizing this chemical scaffold [3] . This period witnessed intensified interest in fluorinated compounds due to the "fluorine revolution" in medicinal chemistry, where selective fluorination was recognized to improve metabolic stability, membrane permeability, and target binding affinity [1] [4].
The scaffold gained particular attention when researchers at Takeda Pharmaceutical Company developed structurally related pyrrole derivatives as potassium-competitive acid blockers (P-CABs). Their work demonstrated that the 4-fluorophenylpyridylmethylamine motif conferred exceptional potency against gastric H⁺,K⁺-ATPase, leading to the development of vonoprazan (TAK-438) [6] . Concurrently, academic laboratories exploring α7 nicotinic acetylcholine receptor (nAChR) modulators identified that arylpyrid-3-ylmethanamine derivatives exhibited positive allosteric modulation with remarkable selectivity [3]. These parallel developments established the (4-fluorophenyl)pyridin-3-yl)methanamine architecture as a privileged scaffold capable of engaging diverse biological targets.
The scaffold's versatility was further demonstrated when molecular hybridization strategies incorporated it into antitubercular agents. Researchers combined the fluorophenylpyridylmethylamine moiety with pyrazolo[1,5-a]pyrimidine cores to create dual-targeting inhibitors of mycobacterial ATP synthase, leveraging the amine's hydrogen-bonding capability for enhanced target engagement [4]. This evolution from synthetic curiosity to therapeutic scaffold exemplifies the incremental, multidisciplinary nature of medicinal chemistry innovation, where core structures are continuously repurposed across target classes.
The (5-(4-fluorophenyl)pyridin-3-yl)methanamine scaffold demonstrates remarkable target versatility, functioning as a critical pharmacophore in several therapeutic domains. Its primary amine serves as a hydrogen-bond donor that anchors the molecule to complementary regions within binding pockets, while the fluorinated aromatic system participates in hydrophobic and π-stacking interactions. This balanced combination of polar and non-polar features enables favorable interactions with diverse biological targets:
Neuropharmacology Applications: The compound scaffold has been structurally optimized to yield potent Type I positive allosteric modulators (PAMs) of α7 nicotinic acetylcholine receptors (nAChRs). Structural activity relationship (SAR) studies demonstrated that introduction of a 4-fluorophenyl group at the pyridine 5-position significantly enhanced binding affinity (EC₅₀ = 0.18 µM for optimized analogues) and efficacy (1200% maximum modulation of nicotine response) [3]. The fluorinated derivative 7v (from [3]) reversed scopolamine-induced cognitive deficits in novel object recognition tests at 2.7 µmol/kg, an effect blocked by the selective α7 antagonist methyllycaconitine, confirming target engagement. This positions fluorinated pyridylmethanamines as promising candidates for treating cognitive disorders associated with schizophrenia and Alzheimer's disease [3].
Anti-infective Agents: In antimycobacterial development, derivatives bearing the 3-(4-fluorophenyl)pyridin-5-yl)methylamine moiety demonstrated potent inhibition of Mycobacterium tuberculosis (MIC₉₀ = 0.25-3.8 µg/mL) [4]. The primary amine facilitated crucial hydrogen bonding with ATP synthase subunits while the fluorophenyl group occupied hydrophobic pockets between Atp-c subunits. Importantly, these compounds maintained activity against non-replicating bacilli (LORA assay) and exhibited reduced hERG liability compared to earlier analogues, highlighting the scaffold's contribution to improving selectivity profiles [4].
Gastrointestinal Therapeutics: Although not the exact compound, the closely related 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (TAK-438/vonoprazan) revolutionized acid suppression therapy through potent, reversible inhibition of gastric H⁺,K⁺-ATPase (IC₅₀ = 0.019 µM) [6] . The fluorophenylpyridylmethylamine component contributed to optimal pKa and stability in acidic environments, enabling rapid concentration in parietal cells. This case study exemplifies how strategic fluorination enhances pharmacological properties for therapeutic applications [6].
Table 2: Bioactivity Profile of Scaffold Derivatives
Therapeutic Area | Biological Activity | Key Findings | Reference |
---|---|---|---|
Neuroscience | α7 nAChR PAM Activity | EC₅₀ = 0.18 µM; 1200% max modulation; reversal of cognitive deficits at 2.7 µmol/kg | [3] |
Anti-Tubercular | M. tuberculosis Growth Inhibition | MIC₉₀ = 0.25-3.8 µg/mL; activity against non-replicating bacilli; low hERG inhibition | [4] |
Acid Secretion Inhibition | H⁺,K⁺-ATPase Inhibition | IC₅₀ = 0.019 µM (TAK-438 analogue); pH-independent binding; rapid onset | [6] |
Antiviral* | Broad-spectrum Activity | IC₅₀ values in µM range against RNA/DNA viruses; mechanism via enzyme inhibition | [7] |
Oncology* | Cancer Cell Growth Inhibition | Activity against breast, lung, colon cancer lines; induction of apoptosis | [7] |
(*Note: Activities marked with asterisk are for structurally similar analogues documented in [7])
Structure-activity relationship (SAR) studies consistently demonstrate that the primary amine is indispensable for activity across target classes. N-methylation in α7 nAChR modulators decreased efficacy by 60-80%, while conversion to amides abolished antimycobacterial activity [3] [4]. The 4-fluorine position optimizes binding—its meta analogue showed significantly reduced potency (32-fold decrease in α7 PAM activity) [3]. Introduction of electron-withdrawing groups (e.g., 4-CF₃) generally decreased activity, suggesting the fluorine's optimal steric and electronic properties [4]. These consistent SAR patterns across diverse target classes validate the scaffold as a versatile framework for rational drug design.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: